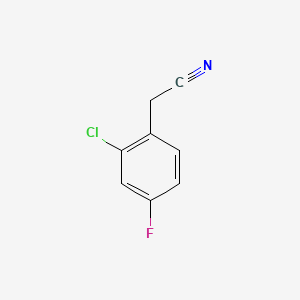
2-Chloro-4-fluorophenylacetonitrile
Cat. No. B1362056
Key on ui cas rn:
75279-56-0
M. Wt: 169.58 g/mol
InChI Key: GSMCLMKFBYLWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09107412B2
Procedure details


A suspension of dry, solid sodium ethoxide (Aldrich, 10.2 g, 150 mmol) in a mixture of xylenes (60 mL) and anhydrous ethanol (25 mL) was stirred at 70° C., and a solution of 2-chloro-4-fluorobenzeneacetonitrile (16.96 g, 100 mmol) in a mixture of ethyl acetate (30 mL) and ethanol (5 mL) was added dropwise to the hot reaction mixture over 20 minutes. The reaction mixture was heated at 75-78° C. for 3 h and then allowed to cool. Water (50 mL) was added to dissolve solids. The mixture was extracted once with ethyl acetate, and the extract was discarded. The aqueous phase was acidified to pH 2 by addition of 1 N aqueous hydrochloric acid, and then extracted with ethyl acetate (50 mL). The ethyl acetate phase was dried (MgSO4) and evaporated to provide the intermediate product α-acetyl-2-chloro-4-fluorobenzeneacetonitrile as a solid (14.8 g).

[Compound]
Name
xylenes
Quantity
60 mL
Type
solvent
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[Cl:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[CH2:13][C:14]#[N:15].O>C(OCC)(=O)C.C(O)C>[C:2]([CH:13]([C:7]1[CH:8]=[CH:9][C:10]([F:12])=[CH:11][C:6]=1[Cl:5])[C:14]#[N:15])(=[O:1])[CH3:3] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
16.96 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)F)CC#N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 70° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of dry
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the hot reaction mixture over 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated at 75-78° C. for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve solids
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted once with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous phase was acidified to pH 2 by addition of 1 N aqueous hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethyl acetate phase was dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C(C#N)C1=C(C=C(C=C1)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
